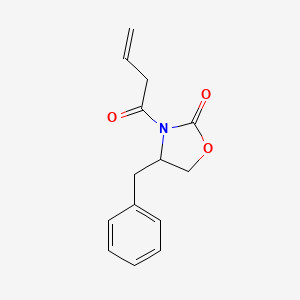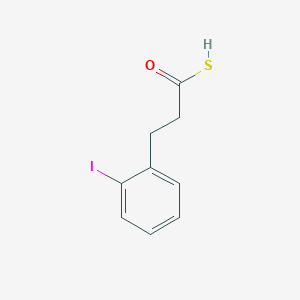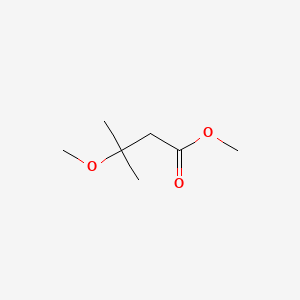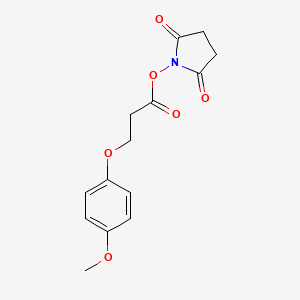
(2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate is a chemical compound with the molecular formula C14H15NO6. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as a linker in antibody-drug conjugation (ADC) processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate typically involves the reaction of 3-(4-methoxyphenoxy)propanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-(4-methoxyphenoxy)propanoic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involves aqueous solutions at neutral or slightly acidic pH.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: 3-(4-methoxyphenoxy)propanoic acid and N-hydroxysuccinimide.
Aplicaciones Científicas De Investigación
(2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a linker in ADC processes.
Biology: Employed in the modification of biomolecules, such as proteins and peptides.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate involves its ability to form stable covalent bonds with nucleophiles. This property makes it an effective linker in ADC processes, where it facilitates the attachment of drugs to antibodies. The compound targets specific molecular pathways, enhancing the delivery and efficacy of therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate is unique due to its specific structure, which allows it to act as an efficient linker in ADC processes. Its ability to form stable covalent bonds with nucleophiles sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C14H15NO6 |
|---|---|
Peso molecular |
293.27 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate |
InChI |
InChI=1S/C14H15NO6/c1-19-10-2-4-11(5-3-10)20-9-8-14(18)21-15-12(16)6-7-13(15)17/h2-5H,6-9H2,1H3 |
Clave InChI |
ADRNAHWGHHISSM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCCC(=O)ON2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


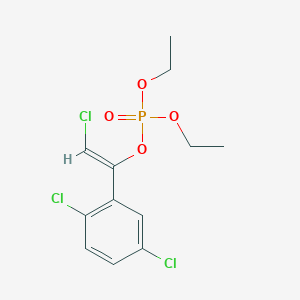
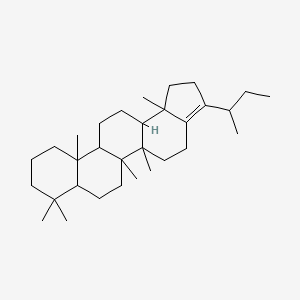
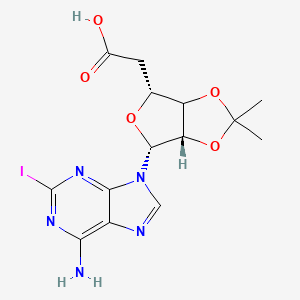
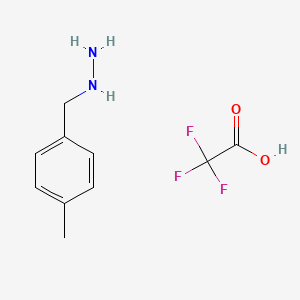
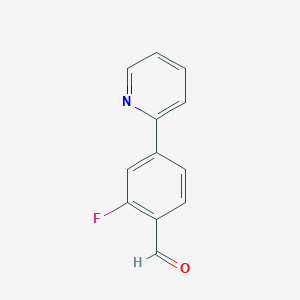
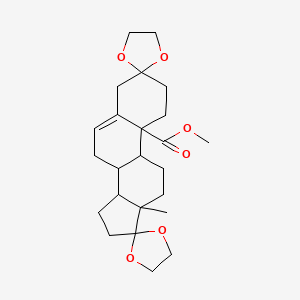
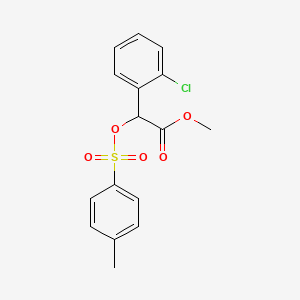
![2,10,13,17-Tetramethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12284014.png)
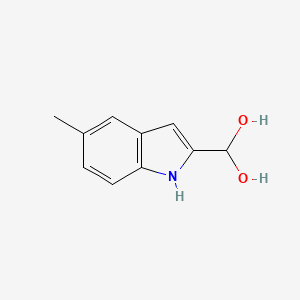
![15,16-Dihydro-3-hydroxy-3'H-cycloprop[15,16]androsta-5,15-dien-17-one](/img/structure/B12284021.png)
